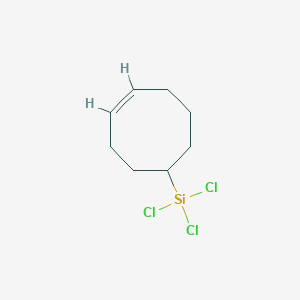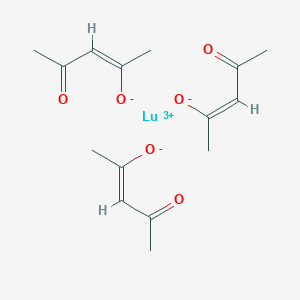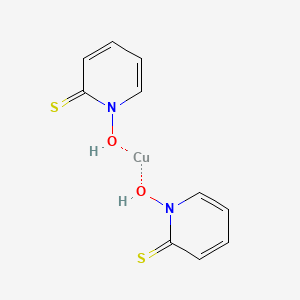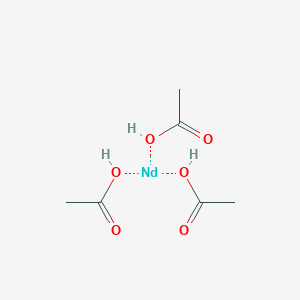
3-Bromo-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-butyne, also known as 1-Methylpropargyl bromide, is an organic compound with the molecular formula C₄H₅Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne chain. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-1-butyne can be synthesized through multiple-step organic synthesis. One common method involves the bromination of 1-butyne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of butyne derivatives. The process involves the use of bromine or other brominating agents in a solvent like carbon tetrachloride, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-butyne undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The triple bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Cycloaddition Reactions: It can be involved in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Bromine, chlorine, and hydrogen bromide are used in addition reactions.
Catalysts: Palladium and copper catalysts are often employed in cycloaddition reactions.
Major Products:
Substitution Products: Alkyl azides, alkyl cyanides, and alkyl thiols.
Addition Products: Dihalides and haloalkenes.
Cycloaddition Products: Various cyclic compounds, depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-Bromo-1-butyne has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-1-butyne involves its reactivity as an alkyne and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and cycloaddition reactions. These reactions enable the compound to form various products with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-butyne
- 4-Bromo-1-butyne
- Propargyl bromide
Comparison:
- 1-Bromo-2-butyne: Similar to 3-Bromo-1-butyne but with the bromine atom at a different position, leading to different reactivity and applications.
- 4-Bromo-1-butyne: Another isomer with the bromine atom at the fourth position, used in different synthetic applications.
- Propargyl bromide: A simpler brominated alkyne with a similar reactivity profile but fewer carbon atoms .
This compound stands out due to its unique position of the bromine atom, which influences its reactivity and makes it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
3-bromobut-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVGTWBTIEAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449088 |
Source


|
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-72-9 |
Source


|
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










